

Methods for introducing amine handles using Fmoc-dap hcl

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Compound of Interest

Compound Name:	Fmoc-dap hcl
CAS No.:	166410-34-0; 210767-37-6
Cat. No.:	B2534871

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Application Note: Strategic Introduction of Amine Handles via Fmoc-Dap-HCl Derivatives

Executive Summary

The introduction of primary amine handles into peptide sequences is a fundamental strategy for bioconjugation, stapling, and increasing solubility. While Lysine (Lys) is the standard, L-2,3-Diaminopropionic acid (Dap) offers a unique, shorter side chain (one methylene group vs. four in Lys). This structural difference significantly alters the physicochemical properties of the peptide, providing higher rigidity and a lower side-chain pKa (~6.3–8.2), which can be exploited for site-selective reactivity.

This guide details the methodologies for using Fmoc-Dap-OH·HCl and its orthogonally protected derivatives (Boc, Alloc, Mtt) in Solid-Phase Peptide Synthesis (SPPS).

Critical Material Analysis: The "HCl" Salt Trap

WARNING: A common error in SPPS is the attempted direct coupling of Fmoc-Dap-OH·HCl (the hydrochloride salt with a free side-chain amine) during chain elongation.

- The Problem: If Fmoc-Dap-OH·HCl is activated (e.g., with HATU/DIPEA) while the side chain is unprotected, two catastrophic side reactions occur:
 - Beta-Lactamization: The free side-chain amine attacks the activated

- carboxyl intramolecularly, forming a 4-membered lactam ring.
- Branching/Polymerization: The side-chain amine acts as a nucleophile, reacting with the activated species of subsequent couplings.
- The Solution:
 - For Mid-Sequence Insertion: You must use side-chain protected variants: Fmoc-Dap(Boc)-OH, Fmoc-Dap(Alloc)-OH, or Fmoc-Dap(Mtt)-OH.
 - For N-Terminal Insertion: Fmoc-Dap-OH-HCl can be used only as the final residue if the side chain is to be immediately functionalized or if the salt is carefully neutralized in the presence of a specific acylating agent (solution-phase strategy applied to solid phase).

Strategic Selection of Dap Derivatives

Choosing the correct derivative dictates the downstream workflow.

Derivative	Protecting Group (PG)	Cleavage Condition	Application
Fmoc-Dap(Boc)-OH	tert-Butyloxycarbonyl	Acid (TFA)	Standard amine handle introduction. Amine is revealed only after global cleavage from resin.
Fmoc-Dap(Alloc)-OH	Allyloxycarbonyl	Pd(PPh ₃) ₄ / PhSiH ₃	Orthogonal. Amine is revealed on-resin while peptide is anchored. Ideal for stapling, dye labeling, or cyclization.
Fmoc-Dap(Mtt)-OH	4-Methyltrityl	1% TFA / DCM	Highly Acid Sensitive. Removed on-resin without cleaving the peptide or Boc groups. Useful for selective branching.
Fmoc-Dap(ivDde)-OH	ivDde	Hydrazine / DMF	Base Labile (Orthogonal). Useful when Pd chemistry is to be avoided.

Detailed Protocols

Protocol A: Standard Amine Introduction (Fmoc-Dap(Boc)-OH)

Use this method to generate a primary amine handle on the final, cleaved peptide.

Reagents:

- Fmoc-Dap(Boc)-OH (3-5 eq)

- Coupling Reagent: DIC/Oxyma Pure or HATU (0.95 eq relative to AA)
- Base: DIPEA (2 eq for HATU; none for DIC)
- Solvent: DMF (N,N-Dimethylformamide)[1]

Step-by-Step:

- Resin Prep: Swell resin (e.g., Rink Amide) in DMF for 20 min.
- Deprotection: Remove N-terminal Fmoc of the preceding residue using 20% Piperidine/DMF (2 x 5 min). Wash DMF (5x).
- Activation: Dissolve Fmoc-Dap(Boc)-OH and HATU in minimal DMF. Add DIPEA immediately before adding to resin.
 - Note: Pre-activation time should be < 2 mins to minimize racemization.
- Coupling: Add mixture to resin. Shake at room temperature for 45–60 min.
- Monitoring: Perform Kaiser Test. If blue (incomplete), recouple.
- Elongation: Continue SPPS.
- Final Cleavage: Treat resin with TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours. The Boc group is removed, yielding the free amine on the Dap side chain.

Protocol B: Orthogonal On-Resin Functionalization (Fmoc-Dap(Alloc)-OH)

Use this method to attach a fluorophore or staple the peptide while it is still on the resin.

Reagents:

- Catalyst: Pd(PPh₃)₄ (0.1 – 0.2 eq)
- Scavenger: Phenylsilane (PhSiH₃, 10-20 eq) or Dimethylbarbituric acid.

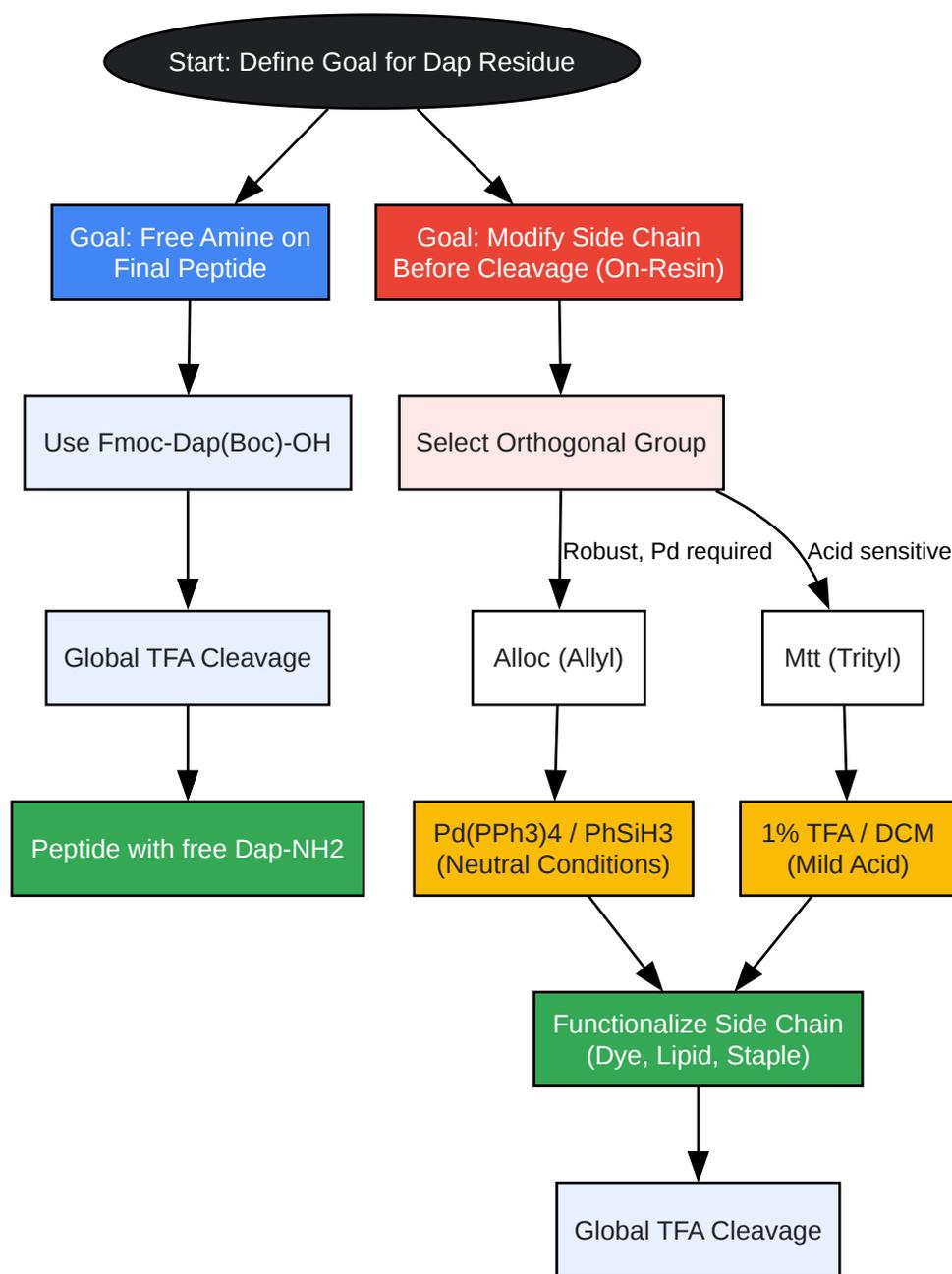
- Solvent: Dry DCM (Dichloromethane).

Step-by-Step:

- Coupling: Incorporate Fmoc-Dap(Alloc)-OH using Protocol A.
- Elongation: Complete the peptide sequence. Ensure the N-terminus is Fmoc-protected or capped to prevent interference.
- Alloc Removal (Inert Atmosphere Required):
 - Wash resin with dry DCM (3x) to remove DMF traces (DMF can poison Pd catalysts).
 - Dissolve Pd(PPh₃)₄ and PhSiH₃ in dry DCM.
 - Add to resin and shake under Nitrogen/Argon for 30 min.
 - Repeat the treatment with fresh catalyst solution.
- Washing (Critical):
 - Wash with DCM (3x).
 - Wash with 0.5% Sodium Diethyldithiocarbamate (DTC) in DMF (3x) to remove Palladium black precipitates.
 - Wash with DMF (5x).
- Functionalization: The Dap side chain is now free. React with activated fluorophore (e.g., FITC-NHS) or cyclize with an activated Asp/Glu residue.

Visual Workflow: Orthogonal Strategy

The following diagram illustrates the decision logic for selecting the correct Dap protection strategy.



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Figure 1: Decision tree for selecting Fmoc-Dap derivatives based on downstream application requirements.

Scientific Rationale & Troubleshooting Structural Implications (Dap vs. Lys)

Dap is often used to replace Lysine to probe the spatial requirements of receptor binding.

- Distance: The side chain length is reduced by ~ 3.8 Å.
- pKa Shift: The beta-amine of Dap has a pKa significantly lower (approx 6.3 - 8.5) than the epsilon-amine of Lys (approx 10.5).
 - Effect: At physiological pH (7.4), a significant fraction of Dap residues may be unprotonated (neutral), unlike Lysine which is cationic. This alters solubility and membrane permeability.

Troubleshooting Table

Issue	Probable Cause	Corrective Action
Incomplete Coupling	Steric hindrance or salt formation.	Use HATU/HOAt. Ensure base (DIPEA) is fresh. Double couple.
Precipitate in Alloc Step	Palladium aggregation.	Wash extensively with DTC (Sodium Diethyldithiocarbamate) to chelate Pd.
Loss of Peptide (Mtt)	Acid too strong during Mtt removal.	Use exactly 1% TFA in DCM. Add 5% TIS as a scavenger. Limit exposure to 2 min x 5 cycles.
Beta-Lactam Formation	Activated carboxyl with free side chain.	Never activate Fmoc-Dap-OH·HCl without side chain protection.

References

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